Technical Guide: 4-(2-Chloro-4-methylphenoxy)butanoic Acid (CAS 40629-77-4)
Technical Guide: 4-(2-Chloro-4-methylphenoxy)butanoic Acid (CAS 40629-77-4)
Executive Summary
4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4) is a chlorinated phenoxy carboxylic acid structurally isomeric to the commercial herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid).
While often confused with MCPB due to identical molecular weight and elemental composition, this compound is distinct in its substitution pattern: the chlorine atom is located at the ortho (2-) position and the methyl group at the para (4-) position of the phenoxy ring. This specific isomeric configuration significantly alters its biological activity compared to MCPB, rendering it primarily useful as a reference standard for impurity profiling in herbicide manufacturing and as a probe for Structure-Activity Relationship (SAR) studies in auxin biology.
This guide details the physicochemical properties, synthesis pathways, analytical characterization, and biological context of CAS 40629-77-4, designed for researchers in agrochemistry and analytical toxicology.
Part 1: Chemical Profile & Physicochemical Properties[1]
Identity & Nomenclature
| Parameter | Detail |
| CAS Registry Number | 40629-77-4 |
| IUPAC Name | 4-(2-Chloro-4-methylphenoxy)butanoic acid |
| Common Synonyms | 4-(2-Chloro-p-tolyloxy)butyric acid; MCPB Isomer (2-Cl, 4-Me) |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| SMILES | Cc1cc(Cl)c(OCCCC(=O)O)cc1 |
| InChI Key | Isomer specific key required for differentiation from MCPB |
Physicochemical Data
Note: As a research standard, specific experimental data is less abundant than for MCPB. Values below represent consensus data for this structural class.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white |
| Melting Point | Approx. 95–105 °C (Analogous to MCPB) |
| Solubility (Water) | Low (< 50 mg/L at 25°C) |
| Solubility (Organic) | Soluble in acetone, methanol, ethyl acetate |
| pKa | ~4.8 (Carboxylic acid moiety) |
| LogP (Octanol/Water) | ~2.8 (Estimated) |
Part 2: Synthesis & Manufacturing
The synthesis of CAS 40629-77-4 follows the Williamson ether synthesis pathway or lactone ring-opening, strictly utilizing 2-chloro-4-methylphenol (2-chloro-p-cresol) as the starting material. This distinguishes it from MCPB, which starts with 4-chloro-2-methylphenol.
Reaction Pathway
The most efficient industrial route involves the condensation of the phenolate ion with
Figure 1: Synthesis pathway via lactone ring-opening. The regiochemistry is defined by the starting phenol.
Protocol: Laboratory Scale Synthesis
-
Reagents: Dissolve 0.1 mol of 2-chloro-4-methylphenol in 50 mL of xylene or toluene.
-
Base Addition: Add 0.11 mol of NaOH (aqueous or pellets) to generate the phenoxide.
-
Alkylation: Introduce 0.11 mol of
-butyrolactone . Heat to reflux (approx. 140°C) for 4–6 hours. Anhydrous conditions (removing water via Dean-Stark) favor the reaction. -
Workup: Cool the mixture and extract with water (the product is in the aqueous phase as the sodium salt).
-
Precipitation: Acidify the aqueous layer to pH < 2 using concentrated HCl. The free acid (CAS 40629-77-4) will precipitate.
-
Purification: Recrystallize from ethanol/water to remove unreacted phenols.
Part 3: Biological Activity & Mechanism
Metabolic Activation (Beta-Oxidation)
Like other phenoxybutyric acids (e.g., 2,4-DB, MCPB), this compound is a pro-herbicide . It is biologically inactive per se and must undergo
-
Substrate: 4-(2-Chloro-4-methylphenoxy)butanoic acid
-
Enzyme: Acyl-CoA oxidase (Peroxisomal
-oxidation) -
Metabolite: 2-Chloro-4-methylphenoxyacetic acid [1][2][3][4][5][6][7]
Structure-Activity Relationship (SAR)
Unlike the potent herbicide MCPA (the metabolite of MCPB), the metabolite of CAS 40629-77-4 (2-chloro-4-methylphenoxyacetic acid) exhibits significantly reduced auxin activity .
-
Auxin Receptor Binding: The TIR1/AFB auxin receptor pocket strictly favors the 2,4-dichloro or 4-chloro-2-methyl substitution patterns.
-
Steric Hindrance: The methyl group at the para (4-) position in this isomer sterically hinders the conformational changes necessary for effective receptor signaling.
Figure 2: Metabolic activation pathway. The isomer's specific geometry leads to poor receptor binding.
Part 4: Analytical Characterization
Differentiation of CAS 40629-77-4 from MCPB is critical in Quality Control (QC) to ensure the purity of commercial herbicides.
HPLC Method for Isomer Separation
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient 40:60 to 90:10.
-
Detection: UV at 280 nm (Phenolic absorption).
-
Retention Time: CAS 40629-77-4 typically elutes after MCPB due to slightly higher lipophilicity imparted by the para-methyl group shielding.
Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) Negative Mode.
-
Precursor Ion: [M-H]⁻ = 227 m/z.
-
Fragmentation:
-
MCPB (Active): Major fragment at 141 m/z (4-chloro-2-methylphenol).
-
CAS 40629-77-4 (Isomer): Major fragment at 141 m/z (2-chloro-4-methylphenol).
-
Differentiation relies on chromatographic separation or unique minor fragments.
-
Part 5: Safety & Handling
GHS Classification (Estimated based on Phenoxy Butyric Acids):
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle powder in a fume hood to avoid dust inhalation.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle HCl generation).
References
-
Sigma-Aldrich. Product Specification: 4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4).Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: MCPB (Isomer Comparison).Link
-
Smejkal, C. W., et al. (2003). "Characterisation of bacterial cultures enriched on the chlorophenoxyalkanoic acid herbicides." Journal of Industrial Microbiology and Biotechnology. (Discusses degradation of phenoxy butyric acids). Link
-
U.S. EPA. Reregistration Eligibility Decision (RED) for MCPB. (Provides baseline tox/chem data for the class). Link
Sources
- 1. Physical and chemical properties of carbon nanotubes and silica nano-composites on the photo-catalytic activity of titania nanoparticles for selected organic pollutants. [researchspace.ukzn.ac.za]
- 2. DE2614762A1 - HERBICIDES AND METHOD FOR MANUFACTURING THEM - Google Patents [patents.google.com]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]




